

Mik-665 (S-64315) in Lymphoma: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial outcomes for the Mcl-1 inhibitor, Mik-665 (S-64315), and the BCL2 inhibitor, venetoclax, in patients with lymphoma. Due to the early termination of the Mik-665 clinical trial program in lymphoma, publicly available data is limited. This guide summarizes the available information on Mik-665 and contrasts it with the more extensive clinical trial data for venetoclax in various lymphoma subtypes.

Executive Summary

Mik-665 (S-64315) is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1. Preclinical studies demonstrated its potential in hematologic malignancies, leading to a Phase 1 clinical trial (NCT02992483) in patients with relapsed or refractory lymphoma and multiple myeloma. However, this trial was terminated prematurely due to limited clinical activity observed, not as a consequence of safety concerns.[1] In contrast, venetoclax, a selective BCL2 inhibitor, has undergone extensive clinical evaluation and has demonstrated significant efficacy in various lymphoma subtypes, leading to its approval for certain patient populations. This guide presents a side-by-side comparison of the available data to inform future research and development in the field of apoptosis-targeted therapies for lymphoma.

Data Presentation: Comparative Clinical Trial Outcomes



Mik-665 (S-64315) in Relapsed/Refractory Lymphoma

As the Phase 1 trial (NCT02992483) was terminated early and the full results have not been publicly released, a comprehensive quantitative data table on the efficacy and safety of **Mik-665** in lymphoma patients cannot be provided.[2] The study was halted after a careful evaluation of the enrollment situation and the competitive landscape for anticancer therapies, coupled with the observation of limited clinical activity.[1]

Table 1: Summary of Mik-665 (S-64315) Phase 1 Trial (NCT02992483) in Lymphoma

Parameter	Description		
Status	Completed (Terminated Early)		
Phase	Phase 1		
Indication	Relapsed or Refractory Lymphoma and Multiple Myeloma		
Intervention	Mik-665 (S-64315) administered intravenously		
Primary Objectives	To assess safety, tolerability, pharmacokinetics, and preliminary clinical activity; to estimate the Maximum Tolerated Dose (MTD) and/or Recommended Dose for Expansion (RDE)		
Reason for Termination	Limited clinical activity observed and the competitive landscape for anticancer therapies[1]		
Published Efficacy Data	Not available		
Published Safety Data	Not available		

Venetoclax in Relapsed/Refractory Lymphoma

Venetoclax has been investigated in numerous clinical trials for various lymphoma subtypes, both as a monotherapy and in combination regimens. The following tables summarize key efficacy and safety data from select studies in Follicular Lymphoma (FL) and Diffuse Large B-cell Lymphoma (DLBCL).



Table 2: Efficacy of Venetoclax in Follicular Lymphoma (CONTRALTO Study - Arm A: Venetoclax + Rituximab)[3][4]

Endpoint	Result
Overall Response Rate (ORR)	N/A
Complete Response (CR) Rate	17%
Partial Response (PR) Rate	N/A
Median Duration of Response (DoR)	N/A
Median Progression-Free Survival (PFS)	N/A

Table 3: Safety of Venetoclax + Rituximab in Follicular Lymphoma (CONTRALTO Study - Arm A)[4]

Adverse Event (Grade 3/4)	Incidence
Neutropenia	N/A
Thrombocytopenia	N/A
Anemia	N/A
Febrile Neutropenia	N/A
Any Grade 3/4 AE	51.9%

Table 4: Efficacy of Venetoclax in Diffuse Large B-cell Lymphoma (Monotherapy)

Study	Patient Population	Overall Response Rate (ORR)	Complete Response (CR) Rate
Phase 1 Study (NCT01328626)	Relapsed/Refractory DLBCL	18%	N/A

Table 5: Efficacy of Venetoclax in Combination Therapy for DLBCL



Study	Treatment Regimen	Patient Population	Overall Response Rate (ORR)	Complete Response (CR) Rate
CAVALLI (Phase 2)	Venetoclax + R- CHOP	First-line DLBCL	N/A	69%

Experimental Protocols Mik-665 (S-64315) Phase 1 Trial (NCT02992483)

While the full protocol is not publicly available, key aspects of the study design have been reported:[5][6]

- Study Design: A Phase 1, open-label, multicenter, dose-escalation study.
- Patient Population: Adult patients with relapsed or refractory lymphoma or multiple myeloma.
- Intervention: Mik-665 administered as a single agent via intravenous infusion.
- Dose Escalation: The study utilized a Bayesian Hierarchical model to guide dose escalation and determine the MTD.
- Primary Endpoints: The primary objectives were to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Mik-665.

Venetoclax Clinical Trials (Illustrative Examples)

CONTRALTO Study (NCT02187861) in Follicular Lymphoma:[3][4][7]

- Study Design: An open-label, phase 2 study with three arms. Arm A, summarized here, evaluated chemotherapy-free treatment.
- Patient Population: Patients with relapsed or refractory follicular lymphoma.
- Intervention (Arm A): Venetoclax 800 mg daily plus Rituximab 375 mg/m² on days 1, 8, 15, and 22 of cycle 1 and day 1 of cycles 4, 6, 8, 10, and 12.

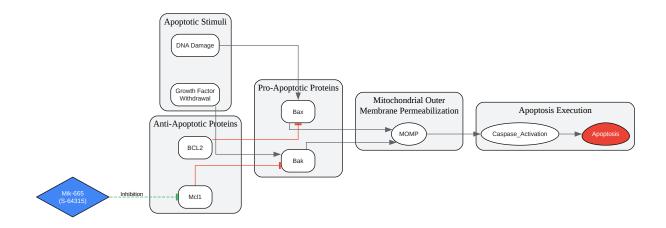


· Primary Endpoints: Safety and efficacy.

CAVALLI Study (NCT02055820) in Diffuse Large B-cell Lymphoma:

- Study Design: A phase 2 study assessing the efficacy and safety of venetoclax in combination with R-CHOP.
- Patient Population: First-line diffuse large B-cell lymphoma.
- Intervention: Venetoclax administered with a standard R-CHOP regimen.
- Primary Endpoints: Safety, tolerability, and complete response rate at the end of treatment.

Mandatory Visualization BCL2 Family Signaling Pathway and Mechanism of Action of Mik-665



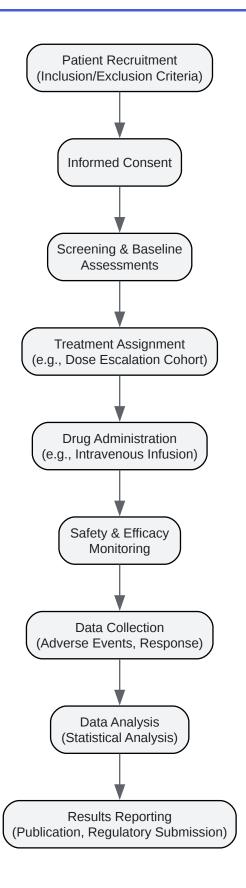


Click to download full resolution via product page

Caption: BCL2 family signaling pathway and the inhibitory action of Mik-665 on Mcl-1.

Generalized Clinical Trial Workflow





Click to download full resolution via product page

Caption: A generalized workflow for a clinical trial from patient recruitment to results reporting.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. novctrd.com [novctrd.com]
- 2. researchgate.net [researchgate.net]
- 3. Venetoclax-rituximab with or without bendamustine vs bendamustine-rituximab in relapsed/refractory follicular lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax-rituximab with or without bendamustine vs bendamustine-rituximab in relapsed/refractory follicular lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. NCT02992483 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 7. tervisekassa.ee [tervisekassa.ee]
- To cite this document: BenchChem. [Mik-665 (S-64315) in Lymphoma: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582650#clinical-trial-outcomes-of-mik-665-s-64315-in-lymphoma-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com